1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the attachment of the 2,5-dimethylphenyl and 4-methoxyphenoxypropyl groups. Common reagents used in these reactions include:
Benzimidazole precursors: such as o-phenylenediamine and carboxylic acids.
Pyrrolidin-2-one derivatives: which can be synthesized from pyrrolidine and acylating agents.
Substituted phenyl groups: introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: where the compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: which can lead to the formation of reduced analogs with different biological activities.
Substitution: where functional groups on the phenyl or benzimidazole rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of analogs.
Scientific Research Applications
Chemistry: as a building block for the synthesis of more complex molecules.
Biology: for studying the interactions of benzimidazole derivatives with biological targets.
Medicine: as a potential therapeutic agent for various diseases, including cancer, infections, and neurological disorders.
Industry: in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. The specific pathways involved would depend on the exact structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: such as albendazole, mebendazole, and thiabendazole, which are used as antiparasitic agents.
Pyrrolidin-2-one derivatives: like piracetam, which is used as a nootropic agent.
Uniqueness
1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole or pyrrolidin-2-one derivatives.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-9-10-21(2)27(17-20)32-19-22(18-28(32)33)29-30-25-7-4-5-8-26(25)31(29)15-6-16-35-24-13-11-23(34-3)12-14-24/h4-5,7-14,17,22H,6,15-16,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDQYGRDBSZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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